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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

A Comparative Review of VPC01091.4: A Novel Anti-Inflammatory Agent Targeting TRPM7

VPC01091.4, a non-phosphorylatable analog of the multiple sclerosis drug FTY720
(fingolimod), has emerged as a potent inhibitor of the Transient Receptor Potential Melastatin 7
(TRPM?7) ion channel. Unlike its parent compound, VPC01091.4 does not exert its effects
through sphingosine-1-phosphate (S1P) receptors, thus avoiding the S1P-mediated
lymphopenia associated with FTY720. This distinction positions VPC01091.4 as a promising
therapeutic candidate for inflammatory conditions where TRPM7 plays a crucial role,
independent of lymphocyte modulation. This guide provides a comparative analysis of
VPC01091.4 with related compounds, supported by experimental data from preclinical studies.

Comparative Efficacy of TRPM7 Inhibition

VPC01091.4 has been directly compared with another FTY720 analog, AAL-149, for its ability
to inhibit TRPM7 channel activity. Electrophysiological studies have demonstrated that
VPC01091.4 is a more potent inhibitor of TRPM7 currents.

Compound IC50 for TRPM7 Inhibition Reference
VPC01091.4 0.665 pM [1]
FTY720 0.72 uM [2]
Sphingosine 0.59 uM [2]
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In Vitro Anti-Inflammatory Effects

The anti-inflammatory properties of VPC01091.4 have been assessed by measuring its ability
to suppress the production of pro-inflammatory cytokines in macrophages stimulated with
lipopolysaccharide (LPS). In these studies, VPC01091.4 demonstrated a significant reduction
in the expression of Interleukin-13 (IL-1().

IL-1f3 Expression

Treatment (relative to LPS Cell Type Reference
control)
LPS + VPC01091.4 (5 o RAW 264.7
Significantly reduced [2]
uM) macrophages
RAW 264.7
LPS + VPC01091.4 o macrophages, BV-2
Significantly reduced ] ) [1112]
(10 pm) microglia, Alveolar
macrophages
LPS + AAL-149 (10 o RAW 264.7
Significantly reduced [2]
M) macrophages

In Vivo Anti-Inflammatory Efficacy in an
Endotoxemia Model

In a mouse model of sublethal endotoxemia induced by LPS, co-administration of VPC01091.4
demonstrated a potent systemic anti-inflammatory effect. This was evidenced by a significant
reduction in the plasma levels of several key pro-inflammatory cytokines.[3]

LPS +

Cytokine LPS VPC01091.4 % Reduction Reference
(30 mg/kg)

IL-13 ~150 pg/mL ~50 pg/mL ~67% [3]

TNFa ~2000 pg/mL ~500 pg/mL ~75% [3]

IFNy ~250 pg/mL ~100 pg/mL ~60% [3]
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Importantly, unlike FTY720, VPC01091.4 did not cause a reduction in blood lymphocyte counts,
confirming its lack of activity on S1P receptors.[2][3]

Signaling Pathway and Experimental Workflow
Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are
provided.

VPC01091.4 Mechanism of Action
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VPC01091.4 inhibits the TRPM7 ion channel.
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In Vivo Endotoxemia Experimental Workflow

WT C57BL/6 Mice

(12-week-old)

Intraperitoneal Injection:
- Vehicle
- LPS (1 mg/kg)
- VPC01091.4 (30 mg/kg)
- LPS + VPC01091.4

4 hours

Euthanasia & Sample Collection

Analysis:
- Blood Lymphocyte Counts
- Plasma Cytokine Levels (Luminex)
- Tissue Drug Levels (LC-MS)

Click to download full resolution via product page
Workflow for the mouse model of endotoxemia.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for TRPM7
Inhibition

o Cell Line: HEK 293T cells overexpressing mouse TRPM7.[2]
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o Transfection: Cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP using
jetOptimus transfection reagent. Recordings were obtained from GFP-positive cells 24 hours
post-transfection.[4]

o Recording: Whole-cell currents were recorded using an Axopatch 200b amplifier. A 400 ms
ramp from -100 to +100 mV with a holding potential of 0 mV was used.[4]

e Solutions: The pipette solution contained chelators to deplete intracellular free Mg2+, which
inhibits TRPM7, allowing for the measurement of maximal channel current.[2]

e Drug Application: VPC01091.4 and other compounds were applied to the bath solution to
determine their inhibitory effects on the TRPM7 current. The IC50 was determined from
dose-response curves.[1]

Mouse Model of Sublethal Endotoxemia

e Animals: 12-week-old, wild-type C57BL/6 mice were used.[3]

o Treatment: Mice were given an intraperitoneal injection of lipopolysaccharide (LPS) at a dose
of 1 mg/kg. VPC01091.4 was co-administered at a dose of 30 mg/kg.[3]

» Timepoint: Mice were euthanized 4 hours after the injection.[3]

o Sample Collection: Blood was collected for the determination of whole blood drug levels,
lymphocyte counts, and plasma cytokine levels. Tissues such as the lung and brain were
also collected.[3]

e Analysis: Plasma cytokine levels were determined using a Luminex assay. Whole-blood
levels of VPC01091.4 were measured by LC-MS. Lymphocyte counts were determined by an
automated hematology analyzer.[3]

Comparative Study of VPC01091 in Lung Ischemia-
Reperfusion Injury

It is important to note that a related compound, referred to as VPC01091, has been studied for
its effects on S1P receptors. This compound is described as a selective S1P receptor 1
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(S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist. In a mouse model of lung ischemia-
reperfusion injury (IRI), VPC01091 was compared to FTY720.

Both FTY720 and VPC01091 were found to provide comparable protection from lung injury and
dysfunction.[5][6] They both significantly improved lung function, reduced vascular permeability,
and decreased the expression of pro-inflammatory cytokines (IL-6, IL-17, TNFa, etc.)
compared to the vehicle control.[5] There were no significant differences observed between the
VPCO01091 and FTY720 treatment groups.[5][6] This suggests that the protective effects in this
model are primarily mediated by S1PR1 activation, and the S1PR3 antagonism of VPC01091
may offer an advantage by avoiding potential long-term effects associated with S1PR3
agonism.[7]

The distinction between VPC01091.4 (TRPM?7 inhibitor) and VPC01091 (S1PR1
agonist/S1PR3 antagonist) is crucial for understanding the diverse therapeutic potential of this
class of compounds. The ".4" likely denotes a specific stereoisomer with a distinct
pharmacological profile.

In conclusion, VPC01091.4 represents a novel class of anti-inflammatory agents that function
through the inhibition of the TRPM7 ion channel, offering a therapeutic strategy that is
independent of S1P receptor modulation and the associated lymphopenia. Its efficacy in
preclinical models of inflammation highlights its potential for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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